2-Cyclopentyl-1-(4-methoxyphenyl)ethanone
Description
2-Cyclopentyl-1-(4-methoxyphenyl)ethanone: is an organic compound characterized by a methoxyphenyl group attached to a cyclopentylethanone moiety
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-cyclopentyl-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-16-13-8-6-12(7-9-13)14(15)10-11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
RUQFYHVGADABLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxyacetophenone with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Cyclopentyl-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-cyclohexylethanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-Methoxyphenyl)-2-phenylethanone: Contains a phenyl group instead of a cyclopentyl group.
1-(4-Methoxyphenyl)-2-methylpropanone: Features a methyl group in place of the cyclopentyl group.
Uniqueness: 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone is unique due to its specific combination of a methoxyphenyl group and a cyclopentylethanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
